3-((1-(2,4-Dimethylthiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound with the molecular formula and a molecular weight of approximately 329.4 g/mol. This compound is notable for its potential applications in various scientific fields, particularly in medicinal chemistry and drug development. It is classified as a heterocyclic compound due to the presence of multiple ring structures, including thiazole and pyrazine moieties.
The synthesis of 3-((1-(2,4-Dimethylthiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multi-step organic reactions. The general approach includes:
The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to monitor reaction progress and characterize the final product.
The molecular structure of 3-((1-(2,4-Dimethylthiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile features several key components:
The canonical SMILES representation is CC1=C(SC(=N1)C)C(=O)N2CCC(C2)OC3=NC=CN=C3C#N
, and the InChI key is ZLMPKXWIWCZDGY-UHFFFAOYSA-N
. These notations provide a concise way to describe the compound's structure for computational modeling and database searches.
3-((1-(2,4-Dimethylthiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo several chemical reactions typical of heterocyclic compounds:
These reactions are typically conducted under controlled laboratory conditions with appropriate safety measures due to the potential toxicity of some intermediates.
The mechanism of action for 3-((1-(2,4-Dimethylthiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is not fully elucidated but may involve:
Further research is needed to clarify its pharmacodynamics and pharmacokinetics in biological systems.
The physical properties include:
Chemical properties relevant to this compound include:
Safety data sheets typically indicate that handling should be done with caution due to potential health risks associated with exposure .
3-((1-(2,4-Dimethylthiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile has potential applications in:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: